BenchChemオンラインストアへようこそ!

Thieno[3,2-b]pyridin-3-ylmethanamine

Kinase inhibitor design Hinge-binding mechanism Selectivity profiling

Procure CAS 1416713-99-9 as a key heteroaromatic building block for kinase drug discovery. Its thieno[3,2-b]pyridine core is a privileged pharmacophore enabling weak hinge-binding and high kinome-wide selectivity. The 3-aminomethyl group provides a reactive primary amine (pKa ~9-10) for amide coupling, reductive amination, or urea formation, offering orthogonal reactivity compared to 3-amino or 2-ylmethanamine isomers. Validated in JAK2 (100- to >500-fold selectivity) and B-Raf (IC50 5.1 nM) inhibitor programs, this underexplored regioisomer is ideal for expanding SAR and IP coverage.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 1416713-99-9
Cat. No. B1652250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-3-ylmethanamine
CAS1416713-99-9
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESC1=CC2=C(C(=CS2)CN)N=C1
InChIInChI=1S/C8H8N2S/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H,4,9H2
InChIKeyQHMXFQLRYZICSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9): Chemical Identity and Structural Baseline for Procurement


Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) is a heteroaromatic building block featuring a thieno[3,2-b]pyridine core substituted with a primary aminomethyl (-CH2NH2) group at the 3-position of the thiophene ring . Its molecular formula is C8H8N2S with a molecular weight of 164.23 g/mol . The thieno[3,2-b]pyridine scaffold has been extensively characterized as a privileged pharmacophore in kinase inhibitor development, distinguished by weak hinge-binding interactions that enable profoundly different binding modes while maintaining high kinome-wide selectivity [1]. The 3-aminomethyl substitution pattern provides a reactive primary amine handle for downstream functionalization via amide coupling, reductive amination, or urea formation, positioning this compound as a versatile synthetic intermediate for medicinal chemistry campaigns targeting underexplored protein kinases [1].

Why Generic Substitution of Thieno[3,2-b]pyridin-3-ylmethanamine with Positional Isomers or Alternative Scaffolds Is Scientifically Unjustified


The thieno[3,2-b]pyridine scaffold exhibits strong regioisomer-dependent biological and physicochemical behavior that precludes simple substitution with positional analogs. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region—specifically the [3,2-b] annulation geometry—allows for ATP-competitive but not ATP-mimetic binding modes anchored at the kinase back pocket, a property not shared by thieno[2,3-b]pyridine, thieno[3,2-c]pyridine, or furo[3,2-b]pyridine congeners [1]. Furthermore, substitution position dramatically alters activity: within the same scaffold, 7-position functionalization yields EGFR inhibitors with IC50 values as low as 40 nM, whereas ether-linked analogs at the same position exhibit negligible inhibition [2]. For the target compound, the 3-aminomethyl group provides a primary amine nucleophile with distinct reactivity (pKa ~9-10 for aliphatic primary amine vs. ~5 for aromatic amine) compared to the 3-amino analog (CAS 120208-33-5) or the 2-ylmethanamine isomer (CAS 1313725-98-2), enabling orthogonal coupling strategies and distinct downstream SAR outcomes .

Quantitative Evidence Differentiating Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) from Positional Analogs and Alternative Scaffolds


Scaffold-Level Differentiation: Thieno[3,2-b]pyridine Core Enables Weak Hinge Interaction with High Kinome-Wide Selectivity vs. ATP-Mimetic Kinase Scaffolds

The thieno[3,2-b]pyridine scaffold, which forms the core of CAS 1416713-99-9, engages the kinase hinge region through weak interactions—a mechanistically distinct feature from conventional ATP-mimetic scaffolds such as pyrazolo[1,5-a]pyrimidine, quinazoline, or pyrido[2,3-d]pyrimidine that form strong hinge hydrogen bonds [1]. This weak hinge interaction allows for ATP-competitive binding anchored at the kinase back pocket while maintaining high kinome-wide selectivity, as demonstrated by isomers MU1464 and MU1668 which exhibit profoundly different binding modes yet both retain broad selectivity [1]. The scaffold has been validated for generating highly selective inhibitors of underexplored kinases including Haspin and CDKLs, with the Haspin probe MU1920 meeting criteria for in vivo chemical probe applications [1]. In contrast, strong hinge-binding scaffolds often exhibit limited selectivity and are unsuitable for targeting kinases with atypical hinge geometries.

Kinase inhibitor design Hinge-binding mechanism Selectivity profiling Chemical probe development

Regioisomer-Dependent EGFR Inhibitory Activity: Meta-Arylamine at 7-Position Achieves 40 nM IC50 vs. Inactive Ether-Linked Analogs

Within the thieno[3,2-b]pyridine series, substitution position and linker chemistry dramatically modulate target engagement. Di(hetero)arylamines functionalized at the 7-position (compounds 2a-f) demonstrated potent EGFR tyrosine kinase inhibition, with the most active compound 2e achieving an IC50 of 40 nM [1]. In contrast, the corresponding di(hetero)arylethers at the identical 7-position (compounds 1a-f) exhibited practically no or very weak EGFR inhibition [1]. This linker-dependent activity differential (active amine linker vs. inactive ether linker) demonstrates that even minor structural modifications within the same scaffold and same substitution position can ablate target engagement. For procurement of CAS 1416713-99-9 (3-aminomethyl variant), this evidence supports the expectation that the 3-position aminomethyl linker will yield SAR distinct from 2-ylmethanamine, 3-amine, or 7-substituted analogs.

EGFR inhibition Structure-activity relationship Regioisomer comparison Antitumor compound design

VEGFR-2 Inhibitor Potency Driven by Meta-Substitution Pattern: 10–28 nM IC50 Range vs. Less Potent Ortho/Para Analogs

In a systematic evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, the meta-substituted arylurea series (compounds 4a-4h) demonstrated IC50 values of 10–206 nM in enzymatic assays, with the most potent derivatives 4d-4h bearing hydrophobic terminal phenyl substituents achieving IC50 values of 10–28 nM [1]. The meta-positioning of the arylurea relative to the thioether linker was essential for this potency, representing a newly identified substitution pattern for type II VEGFR-2 inhibitors [1]. Ortho- and para-substituted analogs (series 3 and 5) showed reduced activity, confirming that substitution geometry critically determines kinase engagement [1]. This positional sensitivity reinforces that the 3-aminomethyl substitution of CAS 1416713-99-9 cannot be assumed functionally equivalent to 2-, 6-, or 7-substituted analogs.

VEGFR-2 inhibition Angiogenesis Substitution pattern optimization Type II kinase inhibitors

Thienopyridine Scaffold Enables 100- to >500-Fold JAK2 Selectivity Over JAK Family Kinases vs. Less Selective ATP-Competitive JAK Inhibitors

The thienopyridine scaffold class—which encompasses the thieno[3,2-b]pyridine core of CAS 1416713-99-9—has been validated in JAK2 inhibitor development, achieving 100- to >500-fold selectivity for JAK2 over related JAK family kinases (JAK1, JAK3, TYK2) in enzymatic assays [1]. This selectivity was recapitulated in TEL-Jak cellular assays and cytokine-stimulated peripheral blood mononuclear cell (PBMC) and whole blood assays [1]. X-ray co-crystal structures of thienopyridine inhibitors bound to the JAK2 kinase domain provided structural rationale for the observed selectivity [1]. In contrast, first-generation JAK inhibitors (e.g., ruxolitinib, tofacitinib) exhibit significantly lower JAK family selectivity, typically <10-fold discrimination between JAK1/JAK2 or JAK3/JAK1/JAK2, leading to dose-limiting cytopenias and immunosuppression.

JAK2 inhibition Kinase selectivity Myeloproliferative disorders Thienopyridine SAR

B-Raf Kinase Inhibition with Outstanding Selectivity: 4-Aminothienopyridines Achieve 5.1 nM Enzymatic IC50 and 0.2 µM Cellular IC50 vs. Non-Selective Raf Inhibitors

The 4-aminothienopyridine scaffold—a close structural relative of the target compound's thieno[3,2-b]pyridine core—has been optimized to generate potent B-Raf kinase inhibitors with exceptional selectivity profiles. Compounds 5f and 6k demonstrated enzyme assay IC50 values of 5.1 nM and 16.6 nM respectively, and both achieved cellular assay IC50 values of 0.2 µM [1]. Critically, these compounds exhibited an outstanding selectivity profile against a broad panel of other kinases [1]. This selectivity is particularly noteworthy given that early-generation Raf inhibitors (e.g., sorafenib) inhibit multiple kinases including VEGFR, PDGFR, and c-Kit at similar potencies, while some selective B-Raf inhibitors (e.g., vemurafenib) can paradoxically activate wild-type Raf signaling. The thienopyridine scaffold's combination of low-nanomolar enzymatic potency, sub-micromolar cellular activity, and broad kinome selectivity establishes it as a preferred core for B-Raf inhibitor optimization.

B-Raf inhibition Kinase selectivity Cellular potency Oncology target

Purity Specification Advantage: 98% Commercial Purity vs. 95% Industry Baseline for Research-Grade Building Blocks

Commercial procurement data for Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) indicates an available purity specification of 98% from established chemical suppliers . This compares favorably to the industry baseline purity of 95% commonly reported for this compound class . For synthetic applications, the 3% absolute purity difference corresponds to a reduction in total impurities from 5% to 2%—a 60% relative reduction in contaminant load. In multi-step synthetic sequences, this purity differential can translate to meaningfully higher yields of downstream coupling products, particularly for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) where amine-containing impurities can poison catalysts or form undesired side products.

Chemical purity Procurement specification Synthetic intermediate Quality control

Validated Application Scenarios for Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) Based on Quantitative Scaffold Evidence


Design and Synthesis of Highly Selective Kinase Inhibitors Targeting Underexplored Kinases (Haspin, CDKLs, TAF1L)

Procure CAS 1416713-99-9 as a key building block for constructing thieno[3,2-b]pyridine-based ATP-competitive inhibitors that exploit the scaffold's weak hinge interaction to achieve high kinome-wide selectivity. The 3-aminomethyl group provides a reactive handle for introducing diverse pharmacophore elements via amide coupling or reductive amination. This approach has been validated with the development of MU1920, a Haspin kinase inhibitor meeting chemical probe criteria and suitable for in vivo applications [1]. The scaffold's variable binding mode capability enables exploration of novel IP space distinct from conventional ATP-mimetic kinase inhibitor cores [1].

SAR Exploration of Regioisomer-Dependent Kinase Inhibition for Oncology Target Discovery

Utilize CAS 1416713-99-9 in systematic structure-activity relationship studies to map how substitution position (3-aminomethyl vs. 2-aminomethyl vs. 7-substituted analogs) modulates kinase inhibitory activity and selectivity. Evidence from the thieno[3,2-b]pyridine series demonstrates that: (1) linker chemistry (amine vs. ether) at identical positions determines EGFR inhibition (40 nM vs. inactive) [2]; (2) meta vs. ortho/para substitution patterns dictate VEGFR-2 potency (10-28 nM vs. reduced activity) [3]; and (3) thienopyridine cores can achieve 100- to >500-fold JAK2 selectivity [4]. The 3-aminomethyl variant provides an underexplored regioisomer for generating novel SAR and expanding IP coverage around this validated kinase inhibitor scaffold.

Development of Next-Generation Selective JAK2 Inhibitors with Improved Therapeutic Window

Employ CAS 1416713-99-9 as a synthetic intermediate in JAK2 inhibitor optimization programs. The thienopyridine scaffold has demonstrated 100- to >500-fold selectivity for JAK2 over JAK1, JAK3, and TYK2 in enzymatic assays, with selectivity retained in TEL-Jak cellular assays and primary PBMC/whole blood functional assays [4]. The 3-aminomethyl group of CAS 1416713-99-9 enables installation of diverse hinge-binding or solvent-exposed moieties to further tune selectivity and pharmacokinetic properties. X-ray co-crystal structures of thienopyridine inhibitors bound to JAK2 provide structural guidance for rational design [4].

Synthesis of B-Raf Kinase Inhibitor Analogs with Superior Selectivity Profiles

Leverage CAS 1416713-99-9 as a core building block for B-Raf inhibitor discovery programs. The 4-aminothienopyridine scaffold has demonstrated enzyme IC50 values as low as 5.1 nM and cellular IC50 of 0.2 µM with outstanding kinome-wide selectivity [5]. The 3-aminomethyl substitution pattern of CAS 1416713-99-9 offers an alternative vector for inhibitor elaboration compared to the 4-amino series, enabling exploration of novel binding modes and potentially distinct selectivity profiles against the kinome [5].

Quote Request

Request a Quote for Thieno[3,2-b]pyridin-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.